molecular formula C7H14Cl3O4P B14558769 Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate CAS No. 61716-78-7

Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Cat. No.: B14558769
CAS No.: 61716-78-7
M. Wt: 299.5 g/mol
InChI Key: WDYSBTYBTRMVQS-UHFFFAOYSA-N
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Description

Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C7H14Cl3O4P. It contains 29 atoms, including 14 hydrogen atoms, 7 carbon atoms, 4 oxygen atoms, 1 phosphorus atom, and 3 chlorine atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves several steps. One common method is the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . This method is widely used for the preparation of hydroxybisphosphonates. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus trichloride and phosphoric acids followed by hydrolysis yields hydroxybisphosphonates .

Scientific Research Applications

Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other phosphonate compounds. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of bone diseases such as osteoporosis . In industry, it is used in the production of insecticides and other specialty chemicals .

Mechanism of Action

The mechanism of action of butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This mechanism is similar to that of other organophosphate compounds, which are known for their insecticidal properties.

Properties

CAS No.

61716-78-7

Molecular Formula

C7H14Cl3O4P

Molecular Weight

299.5 g/mol

IUPAC Name

1-[butoxy(methoxy)phosphoryl]-2,2,2-trichloroethanol

InChI

InChI=1S/C7H14Cl3O4P/c1-3-4-5-14-15(12,13-2)6(11)7(8,9)10/h6,11H,3-5H2,1-2H3

InChI Key

WDYSBTYBTRMVQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OC

Origin of Product

United States

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